5-Bromo-2-fluoro-4-methylsulfonylaniline
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABVVTVFCCXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248982 | |
| Record name | 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020722-18-2 | |
| Record name | 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Aromatic Substitution via Lithiation and Functionalization
One prominent method involves the lithiation of a suitably substituted aromatic precursor followed by electrophilic substitution to introduce the bromine, fluorine, and methylsulfonyl groups sequentially or concurrently.
- Starting Material: 4-methylsulfonylaniline derivatives or related aromatic compounds.
- Lithiation Step: The aromatic ring is treated with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (typically below 0°C) to generate a reactive aryllithium intermediate.
- Electrophilic Substitution: The aryllithium intermediate reacts with electrophiles such as N-bromosuccinimide (NBS) for bromination, or with fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) for fluorination, and sulfonyl chlorides or anhydrides for sulfonylation.
- Isolation and Purification: The desired substitution pattern is achieved through controlled addition and subsequent quenching, followed by purification via chromatography or recrystallization.
- This method allows for regioselective substitution, especially when directing groups are present, such as the amino group, which can influence the position of halogenation and sulfonylation.
- The process benefits from low-temperature conditions to improve selectivity and reduce side reactions.
Sequential Halogenation and Sulfonation
Another approach involves stepwise halogenation followed by sulfonation:
- Step 1: Bromination of the aromatic ring using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under electrophilic aromatic substitution conditions.
- Step 2: Fluorination at the desired position, often employing electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). The fluorination is directed ortho or para to existing substituents based on their directing effects.
- Step 3: Sulfonation using sulfuric acid or chlorosulfonic acid to introduce the methylsulfonyl group at the targeted position, guided by the directing effects of existing substituents.
- This method is advantageous for large-scale synthesis due to the availability of reagents and straightforward reaction conditions.
- Control over regioselectivity is achieved through the order of reactions and choice of reaction conditions.
Use of Protecting Groups and Directed Metalation
For precise substitution, protecting groups may be employed to shield certain positions on the aromatic ring, followed by directed ortho-metalation:
- Protection: The amino group can be protected (e.g., as an acetamide) to prevent undesired reactions.
- Directed Metalation: Using a strong base like n-butyllithium, the ring is metallated at a specific position.
- Substitution: The metallated intermediate reacts with electrophiles to introduce halogens and sulfonyl groups selectively.
- Deprotection: The protecting group is removed under mild conditions to yield the target compound.
- This method offers high regioselectivity and functional group tolerance but requires additional steps for protection and deprotection.
Data Table: Comparative Summary of Preparation Methods
| Method | Reagents & Conditions | Advantages | Limitations | Yield & Purity |
|---|---|---|---|---|
| Lithiation & Electrophilic Substitution | LDA or n-BuLi, electrophiles, low temp | High regioselectivity, versatile | Requires strict temperature control | High, depending on optimization |
| Sequential Halogenation & Sulfonation | NBS, Selectfluor, sulfuric acid | Cost-effective, scalable | Multiple steps, regioselectivity challenges | Moderate to high |
| Protecting Group & Directed Metalation | Protecting groups, n-BuLi, electrophiles | High regioselectivity, precise control | Additional steps, longer synthesis time | Variable, optimized yields |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methylsulfonylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions to form different sulfonyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Scientific Research Applications
5-Bromo-2-fluoro-4-methylsulfonylaniline has diverse applications across several domains:
Organic Synthesis
This compound serves as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, making it invaluable in synthetic chemistry.
Pharmaceutical Research
The compound is investigated for its potential in drug development, particularly as an inhibitor targeting specific enzymes or receptors. Its structural modifications can enhance bioactivity against diseases such as cancer and microbial infections.
Agrochemical Development
In agrochemistry, it is utilized in synthesizing herbicides and pesticides, contributing to the creation of more effective and environmentally friendly alternatives to traditional chemicals.
Material Science
Research is ongoing into the use of this compound in developing advanced materials, including polymers and coatings that exhibit unique properties due to the presence of halogen and sulfonyl groups.
Case Study 1: Antitumor Activity
A study evaluating structurally similar compounds revealed that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating promising therapeutic potential for oncology applications.
Case Study 2: Enzyme Inhibition Profile
In pharmacological evaluations, compounds with similar structures showed substantial inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression. Modifications on the phenyl ring enhanced inhibitory potency, suggesting that this compound could be optimized for therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylsulfonylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares structural analogs of 5-Bromo-2-fluoro-4-methylsulfonylaniline, highlighting substituent variations and their impact on properties:
*Theoretical calculation based on substituents.
Physical and Chemical Properties
Solubility :
Thermal Stability :
Bromo-fluoro anilines generally decompose above 200°C. Sulfonyl and nitro groups may lower decomposition temperatures due to oxidative instability .Spectroscopic Data :
- ¹H NMR : Methyl groups resonate at ~2.3–2.5 ppm; sulfonyl protons are absent due to the -SO₂CH₃ group.
- MS : Molecular ion peaks align with calculated weights (e.g., m/z 204.04 for C₇H₇BrFN) .
Biological Activity
5-Bromo-2-fluoro-4-methylsulfonylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to an aniline structure. The molecular formula is , and it has a molecular weight of approximately 163.11 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibits the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| HeLa | 15.0 | Caspase activation |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Halogenation : Introduction of bromine and fluorine through electrophilic aromatic substitution.
- Sulfonation : Addition of the methylsulfonyl group via sulfonation reactions.
- Aniline Formation : Final coupling reactions to yield the aniline derivative.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Halogenation | Electrophilic substitution | Br₂, F₂ |
| Sulfonation | Sulfonation | SO₃, H₂SO₄ |
| Coupling | Nucleophilic substitution | Aniline derivatives |
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, emphasizing its potential role in developing new antibiotics.
- Anticancer Research : Another research article focused on the compound's ability to inhibit cell proliferation in various cancer types, demonstrating a promising avenue for cancer therapy development .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it interacts with specific cellular targets, modulating pathways related to cell survival and death .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 5-Bromo-2-fluoro-4-methylsulfonylaniline?
- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. For example:
Sulfonylation : Introduce the methylsulfonyl group at the 4-position of 2-fluoroaniline using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Bromination : Electrophilic bromination at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid), ensuring regioselectivity via directing groups .
- Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Purity can be enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How to confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methylsulfonyl protons (δ ~3.0 ppm).
- ¹³C NMR : Confirm sulfonyl (C-SO₂) at δ ~45 ppm and bromine/fluorine-induced deshielding in aromatic carbons .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₇H₆BrFNO₂S, ~264.05 g/mol) and fragmentation patterns consistent with bromine and sulfonyl groups .
- Elemental Analysis : Validate C, H, N, S, and halogen content (±0.3% deviation) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected coupling in NMR or inconsistent mass fragments) often arise from:
- Tautomerism : Check for keto-enol tautomerism in derivatives with adjacent functional groups.
- Impurities : Use preparative HPLC to isolate minor byproducts (e.g., di-brominated isomers) and re-analyze .
- Solvent Effects : Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Q. What strategies optimize the regioselectivity of bromination in polyhalogenated anilines?
- Methodological Answer :
- Directing Groups : The methylsulfonyl group acts as a meta-director, but bromine’s steric/electronic effects may compete. Use low temperatures (0–5°C) to slow reaction kinetics and favor thermodynamic control .
- Catalysis : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution at the 5-position .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict charge distribution and reactive sites, guiding experimental design .
- Data Table :
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (5-Bromo:3-Bromo) |
|---|---|---|---|---|
| Br₂ | AcOH | 25 | 65 | 85:15 |
| NBS | DCM | 0 | 72 | 92:8 |
| Based on analogous brominated aniline syntheses . |
Q. How to assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
Light Sensitivity : Expose to UV (254 nm) and ambient light. Use amber vials for light-sensitive intermediates .
- Key Findings :
- Decomposition Pathways : Hydrolysis of sulfonyl groups in humid conditions (≥60% RH) forms sulfonic acids.
- Recommended Storage : 0–6°C in anhydrous DMSO or under nitrogen .
Data Contradiction Analysis
Q. Why do different synthetic routes yield conflicting purity grades for this compound?
- Methodological Answer : Purity discrepancies (e.g., 95% vs. 97% by GC) may stem from:
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
